molecular formula C7H12N2S2 B8586364 2-(Butylsulfanyl)-5-methyl-1,3,4-thiadiazole CAS No. 88275-97-2

2-(Butylsulfanyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B8586364
M. Wt: 188.3 g/mol
InChI Key: JDGRFWCNKDXETA-UHFFFAOYSA-N
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Patent
US04496720

Procedure details

Using the procedure of Example 19, 1.32 g (10 mmoles) of 5-mercapto-2-methyl-1,3,4-thiadiazole were silylated with 2.6 ml (15 mmoles) of hexamethyldisilazane in 10 ml of toluene and 2.6 ml of hexamethylphosphoric triamide using 5 mg (0.027 mmole) of saccharin as a catalyst by refluxing for 1.5 hour. After concentration by evaporation, 5 ml of acetonitrile were added thereto and the solution obtained was heated at 50° C. while 2.1 ml (20 mmoles) of butyl bromide were added. The conversion was complete after stirring for 3 hours at this temperature and according to quantitative HPLC analysis, there had been formed 8.91 mmoles (89.1%) of 5-butylthio-2-methyl-1,3,4-thiadiazole, while 5.3% of 3-butyl-5-methyl-Δ4 -1,3,4-thiadiazoline-2-thione was found as a by-product.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
2.6 mL
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1.[CH2:8](Br)[CH2:9][CH2:10][CH3:11]>C[Si](C)(C)N[Si](C)(C)C.C1(C)C=CC=CC=1.CN(C)P(=O)(N(C)C)N(C)C.S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O>[CH2:8]([S:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1)[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
SC1=NN=C(S1)C
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(CCC)Br
Step Three
Name
Quantity
2.6 mL
Type
catalyst
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.6 mL
Type
catalyst
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 3 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1.5 hour
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation, 5 ml of acetonitrile
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)SC1=NN=C(S1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.91 mmol
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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